molecular formula C8H10O3 B1360261 2-Acetyl-1,3-cyclohexanedione CAS No. 4056-73-9

2-Acetyl-1,3-cyclohexanedione

Cat. No. B1360261
CAS RN: 4056-73-9
M. Wt: 154.16 g/mol
InChI Key: CHNXDYRMRBQOEF-UHFFFAOYSA-N
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Description

2-Acetyl-1,3-cyclohexanedione (ACAC) is a chemical compound that belongs to the family of β-diketones. It has a molecular formula of C8H10O3 and a molecular weight of 154.1632 .


Synthesis Analysis

2-Acetyl-1,3-cyclohexanedione serves as a crucial intermediate in the synthesis of various organic compounds. It acts as a precursor to several significant synthetic intermediates, including 2-acetyl-1,3-cyclohexanediol, which is utilized in the synthesis of polymers and various industrial products .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-1,3-cyclohexanedione can be represented by the linear formula CH3COC6H7(=O)2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

While the precise chemical reactions involving 2-Acetyl-1,3-cyclohexanedione are not fully understood, it is believed that the oxidation reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The reaction involves the transfer of electrons from cyclohexane-1,3-dione to the acid, facilitating the formation of 2-Acetyl-1,3-cyclohexanedione .


Physical And Chemical Properties Analysis

2-Acetyl-1,3-cyclohexanedione is a solid substance with a boiling point of 85°C/0.1 mmHg and a melting point of 20°C. It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Computational Studies and Mechanism Exploration

  • Computational investigations have explored the isomerization mechanisms of enol acetate of 2-acetyl-1,3-cyclohexanedione, highlighting mechanisms including 1,3-H and 1,5-H shifts and evaluating their feasibility through density functional theory calculations (Wang et al., 2009).

Chemical Reactivity and Compound Formation

  • Studies on the reactivity of 2-acetyl-1,3-cyclohexanedione with diazomethane have shown predominant reactions at the acetyl keto group, leading to various derivative compounds (Akhrem et al., 1972).
  • Research into the acetylation of lower 1,3-cycloalkenediones with ketene revealed that acetylation occurs exclusively at oxygen in contrast to acyclic β-diketones (Boháč & Hrnčiar, 1991).

Biological and Pharmacological Studies

  • Cyclohexanedione herbicides, which include 2-acetyl-1,3-cyclohexanedione derivatives, have been identified as potent inhibitors of acetyl-coenzyme A carboxylase in grasses, explaining their selective herbicidal action (Rendina & Felts, 1988).
  • Certain 1,3-cyclohexanedione derivatives demonstrate antihelminthic activity, which has implications for their potential use in treating parasitic infections (Gunar et al., 1959).

Chemical Analysis and Detection Techniques

  • 1,3-Cyclohexanedione, a closely related compound, has been used in trace analysis of aldehydes, suggesting potential analytical applications for 2-acetyl-1,3-cyclohexanedione derivatives in similar contexts (Stahovec & Mopper, 1984).

Interaction with Metal Ions

  • The complexation of 2-acetyl-1,3-cyclohexanedione with iron (III) in aqueous solutions has been studied, providing insights into its chelating properties, which may have implications for its role in beverage aging processes, particularly in beer (Blanco et al., 2003).

properties

IUPAC Name

2-acetylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5(9)8-6(10)3-2-4-7(8)11/h8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNXDYRMRBQOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193577
Record name 2-Acetyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-1,3-cyclohexanedione

CAS RN

4056-73-9
Record name 2-Acetyl-1,3-cyclohexanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-1,3-cyclohexanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 200-mL 2-necked round bottom flask was fitted with thermometer, reflux condenser, magnetic stirrer, and nitrogen bypass. The flask was charged with 4.53 g (25 mmol) of 4-nitrophenyl acetate, 2.94 g (26.25 mmol) of 1,3-cyclohexanedione, 5.69 g (56.25 mmol) of triethylamine, 0.22 g (2.5 mmol) of acetone cyanohydrin, and 60 mL of acetonitrile. The mixture was heated to reflux with stirring for 3 hr. The mixture was allowed to cool to room temperature and volatiles were removed under reduced pressure to give 20.0 g of red oil. Chromatographic separation on silica gel afforded the title product. 1H NMR (CDCl3): δ 1.99 (m, 2), 2.52 (m, 2), 2.62 (s, 3), 2.68 (m, 2).
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

According to Scheme 4 Step 2: AlCl3 (26.5 mmol, 3.53 g) was added to a solution of 3-oxocyclohex-1-enyl acetate (13.2 mmol, 2.04 g) in dichloroethane (10 mL) and the reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was poured onto a solution of H2SO4 in ice. The aqueous phase was extracted with CHCl3 (50 mL). The organic phase was washed with water, dried over Na2SO4, was filtered and was concentrated to yield 2-acetylcyclohexane-1,3-dione (7.78 mmol, 1.20 g, 59%) as a yellow oil.
Name
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
CA Blanco, I Caballero, A Rojas, M Gomez, J Alvarez - Food Chemistry, 2003 - Elsevier
Fe(III) is present in alcoholic drinks, such as wine and beer, and it is well known that this metal ion may affect beer fermentation, stability and quality. From a study of the complexation of …
Number of citations: 34 www.sciencedirect.com
MV Cooke, GM Chans, GA Argüello, WJ Peláez - Heliyon, 2020 - cell.com
The purpose of this work was to determine the tautomerism, the conformational analysis and photoreactivity of dehydroacetic acid (DHAA, 1). For that reason, the photolysis of DHAA (1) …
Number of citations: 2 www.cell.com
AA Akhrem, AM Moiseenkov, FA Lakhvich… - Bulletin of the Academy …, 1969 - Springer
Conclusions 1. A method is described for the preparation of the 1(3)-O-methyl ethers of enol forms of 2-acetyl-1,3-cyelohexatiedione and 2-acetyl-5, 5-dimethyl-l,3-dimethyl-l,3-…
Number of citations: 1 link.springer.com
AA Akhrem, AM Moiseenkov, FA Lakhvich… - Bulletin of the Academy …, 1971 - Springer
Conclusions 1. The reduction ofβ-triketones of the 2-acetyl-1,3-cyclohexanedione series, and also their 1(3)-O-methyl esters, with zinc in the presence of a proton donor leads to the …
Number of citations: 3 link.springer.com
L De Buyck, D Seynaeve, N De Kimpe… - Bulletin des Sociétés …, 1985 - Wiley Online Library
2‐Acetylresorcinol was prepared in 80–881 yield from 2‐acetyl‐1, 3‐cyclohexanedione by 2‐chlorination (excess of NCS in boiling carbon tetrachloride or one equivalent of molecular …
Number of citations: 13 onlinelibrary.wiley.com
I Strakova, A Strakovs, M Petrova - Chemistry of Heterocyclic Compounds, 2002 - Springer
The corresponding 1-(2-quinoxalyl)-, 1-[3,5-di(trifluoromethyl)phenyl]-, and 1-ethoxycarbonyl-3-methyl-4-oxo-4,5,6,7-tetrahydroindazoles have been obtained from reactions of 2-acetyl-…
Number of citations: 14 link.springer.com
AA Akhrem, AM Moiseenkov, FA Lakhvich… - Bulletin of the Academy …, 1972 - Springer
Conclusions 1. 2-Acetyl-1,3-cyclopentanedione reacts with diazomethane at the carbonyl group in the ring to give the 1(3)-O-methylderivative. 2. 2-Acetyl-1,3-cyclohexanediones react …
Number of citations: 3 link.springer.com
EY Jeong, MJ Lee, HS Lee - Food science and biotechnology, 2018 - Springer
This study was carried out to determine the antimicrobial activities of leptospermone isolated from Leptospermum scoparium and its derivatives against six foodborne bacteria (Listeria …
Number of citations: 15 link.springer.com
N Schamp, R Verhe, L De Buyck - Tetrahedron, 1973 - Elsevier
By aromatization of 2-methyl-, 2-benzyl- and 2-acetyl-2-chloro-1,3-cyclohexanedione in dimethylforamide-hydrogen chloride 25%, respectively 2-methyl-, 2-benzyl and 2-…
Number of citations: 13 www.sciencedirect.com
DU Kim, SH Paik, SH Kim, YH Tak, SD Kim… - Current Applied …, 2006 - Elsevier
Novel red phosphorescent compound (IR-PIQC-1), iridium complex with two phenyl-isoquinoline ligands and one 2-acetyl-1,3-cyclohexanedione ligand was designed and synthesized. …
Number of citations: 7 www.sciencedirect.com

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